molecular formula C20H18O5 B585845 Corylifol C CAS No. 775351-91-2

Corylifol C

Cat. No. B585845
CAS RN: 775351-91-2
M. Wt: 338.359
InChI Key: MXLIDQIPMAHDLB-UHFFFAOYSA-N
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Description

Corylifol C is a potent protein kinase inhibitor . It has IC50 values of 8.7, 3.0, 2.1, 6.4, 4.5, 6.2, 2.3, 1.2, 5.1 μg/ml for ARK5, Aurora-A, Aurora-B, AXL, B-RAF-VE, CDK4/CycD1, TIE2, EGF-R, EPHB4, respectively .


Synthesis Analysis

Corylifol A, a compound related to Corylifol C, has been synthesized from Psoralea corylifolia L . Another study reported the enzymatic synthesis of Corylifol A glucosides using the UDP-glycosyltransferase YjiC from Bacillus licheniformis DSM 13 .


Molecular Structure Analysis

Corylifol C has a molecular formula of C20H18O5 . It is a natural product found in Cullen corylifolium .


Chemical Reactions Analysis

Corylifol C has been found to inhibit protein kinase at very low concentrations . Other compounds, particularly newly defined 7,2,4-trihydroxy-3-arylcoumarin and psoracoumestan, have shown to have an effective impact on cellular pathways .


Physical And Chemical Properties Analysis

Corylifol C is a yellow powder . It has a molecular weight of 338.4 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Comprehensive Analysis of Corylifol C Applications

Corylifol C, a compound derived from the fruit of Psoralea corylifolia, has been the subject of extensive research due to its diverse pharmacological properties. Below is a detailed analysis of six unique scientific research applications of Corylifol C, each presented in a separate section.

Anti-Inflammatory and Antibacterial Properties: Corylifol C has demonstrated potent anti-inflammatory and antibacterial effects. It has been found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound in the development of new anti-MRSA drugs . The anti-inflammatory properties of Corylifol C could be beneficial in treating conditions characterized by inflammation.

Antioxidant Activity: The antioxidant properties of Corylifol C contribute to its potential in preventing oxidative stress-related diseases. Oxidative stress is implicated in various chronic conditions, including cardiovascular diseases and neurodegenerative disorders. Corylifol C’s ability to neutralize free radicals may offer a protective effect against these diseases.

Antitumor Effects: Corylifol C has shown promise in antitumor research, with studies indicating its effectiveness in inhibiting the growth of certain cancer cells. Its mechanism may involve the induction of apoptosis and the inhibition of cell proliferation, making it a candidate for further investigation in cancer therapy.

Neuroprotective Effects: Research has suggested that Corylifol C possesses neuroprotective effects, which could be valuable in the treatment of neurodegenerative diseases. Its potential to protect nerve cells from damage and to improve cognitive functions warrants further exploration in the context of diseases like Alzheimer’s and Parkinson’s.

Cardioprotective Potential: The cardioprotective potential of Corylifol C is another area of interest. Its effects on the cardiovascular system, such as reducing the risk of atherosclerosis and improving heart function, make it a compound of interest for heart disease research and potential therapeutic applications.

Muscle Atrophy Prevention: In the context of type 2 diabetes, Corylifol C has been studied for its effects on muscle atrophy. It has been found to enhance muscle strength and mass, suppress inflammatory cytokines, and improve mitochondrial quality control in diabetic mice . These findings suggest its potential application in preventing or treating muscle atrophy associated with diabetes.

Future Directions

Further studies are needed to understand the toxic substance basis, dose-effect-toxicity relationship, and toxicological mechanism of Corylifol C . More research is also required to explore its anti-cancer potential by inhibiting the enzyme MAPK/ERK kinase phosphorylation and inducing apoptotic cell death .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-7-hydroxy-8-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-11(2)3-5-13-15(21)8-6-14-17(23)10-19(25-20(13)14)12-4-7-16(22)18(24)9-12/h3-4,6-10,21-22,24H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLIDQIPMAHDLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Corylifol C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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